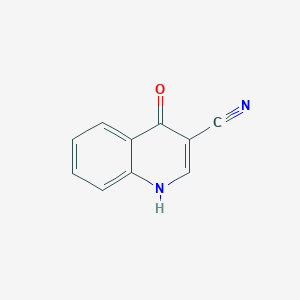

4-Hydroxyquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is 170.048012819 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13/h1-4,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNLMAXLHADNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901569 | |

| Record name | NoName_701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-70-6, 71083-59-5 | |

| Record name | 4-Hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Hydroxyquinoline-3-carbonitrile Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Within this privileged class, this compound emerges as a molecule of significant interest. Its unique arrangement of a hydroxyl group, a cyano moiety, and the quinoline core imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering insights into its synthesis, structural characteristics, and the critical phenomenon of tautomerism that governs its behavior and reactivity. Understanding these fundamental properties is paramount for its effective utilization in drug discovery and material science.

Molecular Structure and Tautomerism: A Duality of Character

This compound possesses the chemical formula C₁₀H₆N₂O and a molar mass of 170.17 g/mol .[3] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This dynamic equilibrium is not merely a theoretical concept but a determining factor in the molecule's reactivity, spectroscopic signature, and biological interactions. The predominance of one tautomer over the other can be influenced by the solvent, pH, and solid-state packing forces.[4]

Caption: Tautomeric equilibrium of this compound.

Theoretical studies on related 4-hydroxyquinoline derivatives suggest that the relative stability of the tautomers is influenced by substituents.[5] The electron-withdrawing nature of the 3-cyano group is expected to impact the electronic distribution within the quinoline ring, thereby influencing the position of this equilibrium.

Synthesis of the 4-Hydroxyquinoline Core

Conceptual Synthetic Workflow: Gould-Jacobs Reaction

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach

Objective: To synthesize the this compound core via a modified Gould-Jacobs reaction.

Materials:

-

Aniline

-

Ethyl cyanoacetate (or a suitable malononitrile derivative)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Ethanol

-

Hexane

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of aniline and ethyl cyanoacetate are combined. The mixture is heated, typically at temperatures ranging from 100-140°C, for a period of 1 to 3 hours to facilitate the condensation reaction and elimination of ethanol. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The crude condensation product is then added to a high-boiling point solvent, such as diphenyl ether. The mixture is heated to a high temperature, often around 250°C, to induce thermal cyclization. This step is typically carried out for a shorter duration, for example, 30 minutes to 2 hours.

-

Isolation and Purification: Upon cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane to remove the high-boiling point solvent, and then can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Causality Behind Experimental Choices: The choice of a high-boiling point solvent is crucial for the cyclization step, as it requires significant thermal energy to overcome the activation barrier for the ring-closing reaction. The use of hexane for precipitation is based on the principle of insolubility of the polar product in a non-polar solvent, allowing for its separation from the non-polar reaction medium.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is from experimental sources, other values are predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | [3] |

| Molar Mass | 170.17 g/mol | [3] |

| Appearance | Solid, usually a powder | [3] |

| Melting Point | ~248 - 250 °C | [3] |

| Solubility in Water | Poorly soluble | [3] |

| Solubility in DMSO | Expected to be soluble | Inferred |

| pKa | Prediction required | - |

| LogP | Prediction required | - |

| Stability | Stable under normal conditions | [3] |

Note: The solubility in Dimethyl Sulfoxide (DMSO) is inferred from the common use of this solvent for dissolving similar heterocyclic compounds for biological screening and NMR analysis.[7] A precise quantitative value requires experimental determination.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electronic effects of the hydroxyl and cyano groups. The proton on the C2 position is anticipated to be a singlet in the downfield region. The protons on the benzene ring will likely appear as a complex multiplet. The presence of the tautomeric equilibrium may lead to peak broadening or the appearance of two sets of signals, depending on the solvent and temperature.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbonyl carbon of the keto tautomer would appear significantly downfield (around 170-180 ppm). The remaining aromatic carbons will resonate in the typical range of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups and probing the tautomeric state.

-

O-H/N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretch of the enol form or the N-H stretch of the keto form.

-

C≡N Stretching: A sharp, medium intensity peak around 2230-2210 cm⁻¹ is characteristic of the nitrile group.

-

C=O Stretching: A strong absorption in the range of 1680-1640 cm⁻¹ would be a clear indicator of the presence of the keto tautomer.

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the vibrations of the quinoline ring system.

A study on the vibrational spectra of the related 4-hydroxy-3-cyano-7-chloro-quinoline provides a useful reference for the expected peak positions.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 170.

-

Fragmentation: Common fragmentation pathways for quinolones often involve the loss of CO, HCN, and cleavage of the ring system, providing structural information.[10]

Applications in Drug Discovery and Beyond

The this compound scaffold is a versatile building block with significant potential in several scientific domains:

-

Pharmaceutical Intermediates: It serves as a key precursor for the synthesis of compounds with potential antimicrobial and anticancer properties.[2] The quinoline core is a well-known pharmacophore in many approved drugs.

-

Agrochemicals: This molecule is also utilized in the development of new pesticides and herbicides.[2]

-

Material Science: Its unique electronic structure makes it a candidate for the synthesis of organic electronic materials.

Conclusion and Future Directions

This compound is a molecule with a rich chemical character, defined by its tautomeric nature and the interplay of its functional groups. While its fundamental physicochemical properties are partially documented, this guide highlights the need for more comprehensive experimental data, particularly in the areas of quantitative solubility, pKa, and detailed spectroscopic analysis of the pure compound. The synthesis of this molecule and its derivatives offers a fertile ground for the discovery of new bioactive agents and functional materials. Future research should focus on the development of efficient and scalable synthetic routes and a thorough investigation of its tautomeric equilibrium under various conditions to fully unlock its potential in medicinal chemistry and material science.

References

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Retrieved from [Link]

-

4-Hydroxyquinoline. PubChem. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Retrieved from [Link]

-

This compound. MySkinRecipes. Retrieved from [Link]

-

A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. Retrieved from [Link]

-

The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Retrieved from [Link]

-

Deposit a Structure in the CSD. CCDC. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. NIH. Retrieved from [Link]

- Preparation of 4-hydroxyquinoline compounds. Google Patents.

-

Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. Retrieved from [Link]

-

Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect. Retrieved from [Link]

-

(PDF) Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. ResearchGate. Retrieved from [Link]

-

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem. Retrieved from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Retrieved from [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Retrieved from [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC - PubMed Central. Retrieved from [Link]

-

Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5. ResearchGate. Retrieved from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]

-

(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

-

FTIR spectrum of 8hydroxyquinoline. ResearchGate. Retrieved from [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.

- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.

-

This compound. Methylamine Supplier. Retrieved from [Link]

-

Chemistry THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. ResearchGate. Retrieved from [Link]

-

Discover. CCDC. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. This compound | Properties, Uses, Safety Data & Supplier China | High-Quality API Intermediate [nj-finechem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyquinoline(611-36-9) IR Spectrum [m.chemicalbook.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer effects. Within this diverse family, 4-hydroxyquinoline-3-carbonitrile and its derivatives have emerged as compounds of significant interest due to their potential as therapeutic agents. This guide provides a comprehensive technical overview of the primary mechanism of action for this compound, focusing on its role as a potent inhibitor of mitochondrial respiration. We will delve into its molecular target, the downstream cellular consequences, and provide detailed experimental protocols for researchers to investigate and validate these mechanisms in their own laboratories.

Part 1: The Core Mechanism - Inhibition of Cellular Respiration

The primary mechanism of action for this compound and its analogs is the potent inhibition of the mitochondrial electron transport chain (ETC).

Primary Target: Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex, also known as Complex III, is a critical enzymatic component of the mitochondrial respiratory chain. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby establishing the proton gradient necessary for ATP synthesis.

Multiple studies have identified quinoline derivatives as inhibitors of the cytochrome bc1 complex. These compounds often act as antagonists at the ubiquinol oxidation (Qo) site of Complex III. By binding to this site, they competitively inhibit the binding of the natural substrate, ubiquinol, effectively blocking the electron flow through the ETC. This inhibitory action is a key feature shared by other well-known Complex III inhibitors like atovaquone and myxothiazol.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Quinoline-3-carbonitriles

Preamble: The Quinoline Core and the Significance of the 3-Carbonitrile Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry and drug discovery.[1][2][3] First isolated from coal tar in 1834, this scaffold is not merely a synthetic curiosity but a recurring motif in nature, most notably within the Cinchona alkaloids like quinine, the first effective treatment for malaria.[2][4] Its unique electronic properties and rigid, planar structure make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous quinoline-based drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular therapies.[3][5][6][7][8][9]

This guide focuses on a particularly intriguing and synthetically valuable subset: the quinoline-3-carbonitriles. The introduction of a nitrile (-C≡N) group at the C3 position dramatically influences the molecule's electronic profile and reactivity. The strong electron-withdrawing nature of the nitrile group acidifies the C4 proton, modulates the reactivity of the quinoline ring, and provides a versatile chemical handle for further functionalization. This moiety can participate in various chemical transformations, serving as a precursor for amines, carboxylic acids, and tetrazoles, thereby opening avenues for extensive structure-activity relationship (SAR) studies in drug development.[10] Furthermore, the nitrile group itself can act as a key hydrogen bond acceptor, crucial for binding to biological targets.[10][11] A notable example of its importance was the identification of a 3-cyano-quinoline fragment as a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a target for inflammatory diseases, through fragment-based screening.[11]

This technical guide provides an in-depth exploration of the historical context and the synthetic evolution of quinoline-3-carbonitriles, designed for researchers, scientists, and professionals in drug development. We will delve into both classical and modern synthetic strategies, elucidating the mechanistic underpinnings and providing actionable experimental protocols.

Part 1: Historical Synthetic Landscape - The Foundation of Quinoline Chemistry

The journey to modern quinoline-3-carbonitrile synthesis is built upon a rich history of named reactions developed in the 19th and early 20th centuries. While not directly yielding the 3-carbonitrile derivative in their original forms, these methods established the fundamental principles of quinoline ring construction. Understanding these classical routes is essential for appreciating the ingenuity of contemporary methodologies.

The Foundational Pillars: Skraup, Doebner-von Miller, and Friedländer

The earliest methods for quinoline synthesis were often harsh, employing strong acids and high temperatures, but were remarkably effective for their time.[2]

-

Skraup Synthesis (1880): This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4][12][13] The sulfuric acid dehydrates the glycerol to acrolein in situ. The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to form the quinoline ring.[12]

-

Doebner-von Miller Reaction (1887): A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines.[2][12] This approach offered more flexibility in the substitution pattern of the final quinoline product.

-

Friedländer Synthesis (1882): This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester) under acidic or basic conditions.[2][14] The Friedländer synthesis is particularly significant as its underlying logic—the condensation of two appropriately functionalized precursors to form the pyridine ring—is a recurring theme in many modern syntheses of substituted quinolines, including quinoline-3-carbonitriles.[14]

The following diagram illustrates the general concept of the Friedländer synthesis, a cornerstone for building the quinoline core.

Sources

- 1. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different biological activities of quinoline [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline-3-carbonitrile 1-Oxide|Research Chemical [benchchem.com]

- 11. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 14. du.edu.eg [du.edu.eg]

Theoretical and Spectroscopic Analysis of 4-Hydroxyquinoline-3-carbonitrile: A Computational Approach to Drug Design

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of 4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the theoretical underpinnings of its molecular structure, reactivity, and spectroscopic profile using quantum chemical calculations. This document is structured to bridge the gap between computational theory and experimental validation, offering researchers and drug development professionals a detailed framework for analysis. Key areas covered include synthetic pathways, advanced spectroscopic characterization (NMR, IR, UV-Vis), and in-depth computational studies using Density Functional Theory (DFT). We explore Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and their implications for chemical reactivity. Furthermore, we present a practical guide to molecular docking, illustrating how theoretical insights into this compound can be leveraged to predict its interaction with biological targets, thereby accelerating rational drug design.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including antimalarial, antibacterial, anticancer, and anti-HIV properties.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal foundation for designing targeted therapeutic agents. The 4-hydroxy-2-quinolinone structural feature, in particular, has garnered significant attention for its wide-ranging pharmacological potential.[1]

The subject of this guide, this compound (CAS: 15000-43-8)[3], is a specific derivative that combines the key 4-hydroxy group with a 3-carbonitrile moiety. This combination is strategically important; the 4-hydroxy group can participate in crucial hydrogen bonding and metal chelation within enzyme active sites, a mechanism exploited by many HIV-1 integrase inhibitors.[4][5] The electron-withdrawing carbonitrile group at the 3-position significantly modulates the electronic properties of the quinoline ring, influencing its reactivity and intermolecular interactions. This molecule serves not only as a potential therapeutic agent itself but also as a critical building block for the synthesis of more complex pharmaceutical compounds.[6] This guide will provide the theoretical and practical framework necessary to understand and exploit its chemical properties.

Synthesis and Structural Elucidation

A robust theoretical analysis is anchored by a well-defined molecular structure, which is first established through synthesis and confirmed by spectroscopic methods.

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely adopted method for constructing the 4-hydroxyquinoline core.[4] The process typically involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system.

-

Condensation: Mix equimolar amounts of aniline and diethyl ethoxymethylenemalonate (EMME). Heat the mixture at 120 °C for 1 hour.[4] The reaction can be monitored by TLC until the starting materials are consumed. Upon cooling, the intermediate, diethyl 2-((phenylamino)methylene)malonate, often solidifies.

-

Cyclization: Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether. Add a catalytic amount of an acid like 2-chlorobenzoic acid.[4] Heat the solution using microwave irradiation (e.g., 250 °C, 180 W) for 2 hours or by conventional heating at high temperatures.[4] This high-energy input is crucial for the intramolecular cyclization.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, add a non-polar solvent like n-hexane to precipitate the product, ethyl 4-hydroxyquinoline-3-carboxylate. Filter the solid, wash with n-hexane, and dry.[4]

-

Conversion to Nitrile: The resulting 3-carboxylate ester can be converted to the 3-carbonitrile through a multi-step process involving conversion to an amide, followed by dehydration. (Note: Direct synthesis of the 3-carbonitrile via a similar cyclization using ethoxymethylenemalononitrile is also a viable route).

Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline scaffold.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive experimental evidence for the molecular structure. The data presented here are based on established values for the 4-hydroxyquinoline core and related structures.[7][8][9]

NMR spectroscopy is paramount for elucidating the precise arrangement of atoms in a molecule.[10] The tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms can influence the observed spectra, particularly in different solvents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| OH/NH | ~ 12.0 | singlet (broad) | OH (enol) / NH (keto) |

| H-5 | ~ 8.1 | doublet | Aromatic |

| H-8 | ~ 7.9 | doublet | Aromatic |

| H-7 | ~ 7.7 | triplet | Aromatic |

| H-6 | ~ 7.4 | triplet | Aromatic |

| H-2 | ~ 8.5 | singlet | Aromatic |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| C-4 | ~ 175 | Carbonyl/Enol Carbon | |

| C-2 | ~ 145 | Aromatic | |

| C-8a | ~ 140 | Aromatic (bridgehead) | |

| C-5 | ~ 125 | Aromatic | |

| C-7 | ~ 133 | Aromatic | |

| C-6 | ~ 124 | Aromatic | |

| C-8 | ~ 118 | Aromatic | |

| C-4a | ~ 122 | Aromatic (bridgehead) | |

| C-3 | ~ 95 | Aromatic |

| CN | ~ 115 | Nitrile Carbon | |

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[11]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-2800 | Broad | O-H stretch (enol) / N-H stretch (keto) |

| 2230-2210 | Strong, Sharp | C≡N stretch (nitrile) |

| 1660-1640 | Strong | C=O stretch (keto tautomer) |

| 1620-1580 | Medium-Strong | C=C/C=N aromatic ring stretches |

Quantum Chemical Investigations

Quantum chemistry provides a powerful lens to study molecular properties that are difficult or impossible to measure experimentally.[12][13] Density Functional Theory (DFT) is a robust method that balances computational cost with high accuracy for systems like this compound.[2]

Computational Methodology

The choice of a functional and basis set is critical for reliable results. The B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted standard for organic molecules, providing excellent descriptions of molecular geometry, vibrational frequencies, and electronic properties.[14][15]

-

Input Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

Calculation Setup: In a quantum chemistry software package (e.g., Gaussian), specify the following parameters:

-

Job Type: Opt Freq (Optimization followed by Frequency calculation).

-

Method: DFT, Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Solvation (Optional): Use a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase properties.

-

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

Analysis: Verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum. The output will contain optimized coordinates, thermodynamic data, and vibrational modes.

Caption: Standard workflow for a DFT-based molecular property calculation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.[16] The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[2][17]

Table 3: Calculated FMO Properties (B3LYP/6-311++G(d,p))

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Moderate electron-donating capability |

| ELUMO | ~ -2.0 eV | Good electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.5 eV | High kinetic stability, low reactivity |

Caption: Frontier Molecular Orbital energy level diagram for this compound.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule.[18] It allows for the rapid identification of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. The color scale typically ranges from red (electron-rich, negative potential) to blue (electron-poor, positive potential).[19][20]

For this compound, the MEP map reveals:

-

Red Regions (Most Negative): Concentrated around the nitrogen atom of the nitrile group and the oxygen of the 4-hydroxy/oxo group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.[20]

-

Blue Regions (Most Positive): Located on the hydrogen atom of the 4-hydroxy group and the aromatic protons. These areas are susceptible to nucleophilic attack.

-

Green/Yellow Regions (Neutral): Predominantly found over the carbon framework of the aromatic rings.

This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Application in Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[21] It is a cornerstone of structure-based drug design. Given the structural similarity of the 4-hydroxyquinoline core to known HIV-1 integrase inhibitors, docking can be used to hypothesize its binding mode and affinity for this enzyme.[4][5][22]

Molecular Docking Protocol

This protocol outlines a standard workflow using AutoDock Vina, a widely used open-source docking program.[23]

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., HIV-1 Integrase, PDB ID: 1K6Y) from the Protein Data Bank.

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like PyMOL or Chimera.

-

Add polar hydrogens and calculate Gasteiger charges using AutoDock Tools. Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign Gasteiger charges and define rotatable bonds using AutoDock Tools. Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the known active site of the enzyme. For HIV integrase, this site includes the catalytic triad (e.g., D64, D116, E152) and essential Mg²⁺ ions.[5]

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. The program will generate a series of possible binding poses ranked by their predicted binding affinity (in kcal/mol).

-

-

Results Analysis:

-

Visualize the top-ranked poses in complex with the receptor using PyMOL or Discovery Studio.

-

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential chelation of the Mg²⁺ ions by the 4-hydroxy and adjacent carbonyl oxygen (in the keto form).

-

Caption: A streamlined workflow for a molecular docking study.

Conclusion and Future Directions

The theoretical study of this compound, grounded in experimental spectroscopic data, provides profound insights into its structure, stability, and reactivity. DFT calculations, FMO analysis, and MEP maps collectively create a detailed electronic and structural profile, guiding our understanding of its chemical behavior. This knowledge is directly applicable to drug discovery, where molecular docking simulations can leverage these theoretical properties to predict binding affinities and interaction patterns with high-value biological targets.

The framework presented in this guide demonstrates a powerful synergy between computational chemistry and experimental science. Future work should focus on synthesizing novel derivatives of this scaffold, with modifications suggested by theoretical analyses to enhance binding affinity and selectivity. By computationally screening virtual libraries of these derivatives before undertaking laborious synthesis, researchers can significantly streamline the discovery of new, potent therapeutic agents.

References

-

ResearchGate. (n.d.). Molecular electrostatic potential surfaces (MEP) of hydroquinoline derivatives investigated in the presented study.[Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f).[Link]

-

Hajimahdi, Z., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(4), 192-197. [Link]

-

Iranian Journal of Pharmaceutical Research. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. [Link]

-

Nemcsok, D., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the 4a, 4b, and single...[Link]

-

Sabbah, D. A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 24(3), 2548. [Link]

-

Iranian Journal of Pharmaceutical Research. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. [Link]

-

Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) surface of 4-MAPS obtained from BHandHLYP level.[Link]

-

ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.[Link]

-

Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 15(10), 1276. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones...[Link]

-

MySkinRecipes. (n.d.). This compound.[Link]

-

Bentham Science. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives.[Link]

-

ResearchGate. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations.[Link]

- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

ACS Publications. (n.d.). The Chemistry of 4-Hydroxyquinolines.[Link]

-

Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]

-

ResearchGate. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.[Link]

-

MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[Link]

-

SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).[Link]

-

ACS Publications. (2021). Quantum Chemistry Calculations for Metabolomics.[Link]

-

PMC. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a.[Link]

-

NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)...[Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral (NMR, FT-IR, FT-Raman and UV–Vis) investigations...[Link]

-

Wiley Online Library. (n.d.). Synthesis, X-ray and DFT Studies of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones.[Link]

-

eScholarship. (2021). Quantum Chemistry Calculations for Metabolomics.[Link]

-

ACS Publications. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio.[Link]

-

University of Massachusetts. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]

-

PubMed. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility.[Link]

-

ResearchGate. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.[Link]INE_DERIVATIVE)

Sources

- 1. mdpi.com [mdpi.com]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile [cymitquimica.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. irjweb.com [irjweb.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benthamscience.com [benthamscience.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-hydroxyquinoline-3-carbonitrile: Elucidating Structure and Purity

This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the characterization of 4-hydroxyquinoline-3-carbonitrile (CAS No: 2305-70-6), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] As a key intermediate, its structural integrity and purity are paramount for the successful synthesis of novel pharmaceutical agents, including potential antimicrobial and anticancer drugs, as well as agrochemicals and organic electronic materials.[1][2] This document moves beyond rote protocols to offer an in-depth analysis of the "why" behind the "how," ensuring a robust and validated approach to structural elucidation.

The quinoline scaffold is a privileged structure in drug discovery, and the unique arrangement of the hydroxyl and nitrile functional groups in this derivative presents specific spectroscopic signatures that will be explored in detail.[3][4] We will delve into the synergistic application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build a complete and unambiguous profile of the molecule.

The Foundational Role of UV-Visible Spectroscopy

UV-Vis spectroscopy serves as the initial step in the analysis, providing crucial information about the electronic transitions within the conjugated quinoline system. The extended π-system of the bicyclic aromatic ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group, gives rise to characteristic absorption bands.

Expert Insights: Causality in Electronic Transitions

The observed UV-Vis spectrum is a direct consequence of the molecule's electronic structure. The primary absorption bands in quinoline derivatives typically arise from π → π* transitions. In this compound, the presence of the hydroxyl group (an auxochrome) at the 4-position causes a bathochromic (red) shift compared to unsubstituted quinoline, moving the absorption maxima to longer wavelengths.[5][6] The solvent choice is critical, as changes in polarity and pH can influence the tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-quinolone (keto) form, leading to significant spectral shifts.[5][6]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent).

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Data Acquisition:

-

Use matched quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the pure solvent.

-

Scan the sample from 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Presentation: Expected UV-Vis Absorption

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Ethanol | ~330 | ~317 | ~232 |

Note: These values are based on data for the parent compound, 4-hydroxyquinoline, and are expected to be similar for the 3-carbonitrile derivative.[7]

Unveiling Functional Groups with FT-IR Spectroscopy

FT-IR spectroscopy is indispensable for identifying the key functional groups within the molecule. Each vibrational mode corresponds to a specific bond or group of bonds, providing a molecular "fingerprint."

Expert Insights: Vibrational Mode Rationale

The IR spectrum of this compound is dominated by several key features. The O-H stretch of the hydroxyl group is often broad due to hydrogen bonding, while the C≡N stretch of the nitrile group presents a sharp, intense band in a relatively clean region of the spectrum. The aromatic C=C and C=N stretching vibrations of the quinoline ring system appear as a series of bands in the 1600-1400 cm⁻¹ region.[8] The presence of a strong band around 1650 cm⁻¹ could indicate a significant contribution from the keto tautomer (C=O stretch).

Experimental Protocol: FT-IR Spectrum Acquisition (ATR Method)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply consistent pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

Data Presentation: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad | O-H stretch (enol form) / N-H stretch (keto form) |

| ~2230 | Sharp, Strong | C≡N stretch (nitrile) |

| ~1650 | Strong | C=O stretch (keto tautomer contribution) |

| ~1580 | Medium | C=C / C=N aromatic ring stretching |

| ~1470 | Medium | C=C aromatic ring stretching |

| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene ring) |

Note: Assignments are based on general quinoline derivative spectra and specific data for 4-hydroxy-3-cyano-7-chloro-quinoline.[3][8][9]

Definitive Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Expert Insights: The Logic of Chemical Shifts and Coupling

In the ¹H NMR spectrum, the aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the ring current. The coupling patterns (splitting) between adjacent protons provide definitive evidence of their relative positions on the quinoline ring. The hydroxyl or amine proton is often a broad singlet and its chemical shift can be highly dependent on solvent and concentration. The absence of a proton signal at the 3-position is a key indicator of substitution at this site.

In the ¹³C NMR spectrum, the number of distinct signals confirms the number of unique carbon environments. The nitrile carbon (C≡N) will appear around 115-120 ppm, while the carbon bearing the hydroxyl group (C-4) will be significantly downfield (~175 ppm) due to the deshielding effect of the oxygen atom.[10]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and reveal exchangeable protons).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set a spectral width of approximately 0-12 ppm.

-

Use a relaxation delay of 1-2 seconds and acquire 16-32 scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 0-200 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire 1024 or more scans.[10]

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Data Presentation: Expected NMR Spectral Data (in DMSO-d₆)

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0 | broad s | OH / NH |

| ~8.5 | s | H-2 |

| ~8.1 | d | H-5 |

| ~7.8 | t | H-7 |

| ~7.6 | d | H-8 |

| ~7.4 | t | H-6 |

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-4 |

| ~148.0 | C-2 |

| ~140.0 | C-8a |

| ~133.0 | C-7 |

| ~125.0 | C-5 |

| ~124.0 | C-6 |

| ~118.0 | C-4a |

| ~117.0 | C-8 |

| ~115.0 | CN |

| ~90.0 | C-3 |

Note: These are predicted chemical shifts based on known substituent effects on the quinoline ring system and data from similar structures.[10][11][12] The exact values may vary.

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry

Mass Spectrometry (MS) provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum also provides valuable structural information.

Expert Insights: Ionization and Fragmentation Pathways

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will prominently feature the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₁₀H₆N₂O, Molecular Weight: 170.17 g/mol ), the [M+H]⁺ ion would be observed at m/z 171.17.[1] Fragmentation may occur through the loss of small, stable molecules like CO or HCN from the parent ion, providing further corroboration of the structure.

Experimental Protocol: LC-MS (ESI) Acquisition

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent).

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like methanol/water.

-

Data Acquisition:

-

Infuse the sample directly into the ESI source or inject it through an LC column.

-

Acquire data in both positive and negative ion modes.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. Compare the observed mass with the calculated exact mass.

Data Presentation: Expected Mass Spectrometry Data

| Ion Mode | Observed m/z | Assignment |

| ESI Positive | ~171.17 | [M+H]⁺ |

| ESI Negative | ~169.17 | [M-H]⁻ |

Integrated Analysis Workflow

Caption: Integrated workflow for the spectroscopic analysis of this compound.

This integrated approach ensures trustworthiness. The UV-Vis data confirms the presence of the quinoline chromophore, the FT-IR data validates the existence of the hydroxyl and nitrile groups, the NMR data meticulously maps out the molecular skeleton and proton environments, and the Mass Spectrometry data confirms the overall molecular formula. Each piece of evidence supports the others, leading to an unambiguous structural assignment.

References

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]

-

MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

-

RSC Publishing. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

-

PubMed. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

ResearchGate. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]

-

NIH. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 5. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 12. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Hydroxyquinoline-3-carbonitrile

Executive Summary

4-Hydroxyquinoline-3-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pharmacologically active agents.[1][2] Its therapeutic potential is broad, with derivatives showing antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] However, the successful translation of this potential from bench to clinic is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive technical overview of the solubility of this compound, synthesizing theoretical principles with practical, field-proven experimental methodologies. We will explore the key molecular determinants of its solubility, present detailed protocols for its empirical determination, and discuss the profound implications of this property on drug development, from formulation to process chemistry.

The Molecular & Physicochemical Landscape of this compound

A molecule's solubility is not an arbitrary value but a direct consequence of its intrinsic physicochemical properties. For this compound, several key features dictate its interaction with various solvents.

Chemical Structure and Tautomerism

The structure of this compound is characterized by a fused benzene and pyridine ring system, decorated with a hydroxyl group at position 4 and a nitrile group at position 3. A crucial aspect of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[5][6] Theoretical calculations and experimental data for related structures suggest a strong preference for the hydroxyquinoline (enol) form, which benefits from the aromaticity of both the benzene and pyridine rings.[5][7] This equilibrium is significant as the two forms present different hydrogen bonding capabilities and polarities, directly influencing their interaction with solvent molecules.

Key Physicochemical Properties

A summary of the essential physicochemical properties for this compound and its parent compound, 4-hydroxyquinoline, is provided below. These parameters are critical for understanding and predicting solubility behavior.

| Property | This compound | 4-Hydroxyquinoline (Parent Compound) | Significance for Solubility |

| Molecular Formula | C₁₀H₆N₂O[8] | C₉H₇NO[9] | Influences molecular weight and surface area. |

| Molecular Weight | 170.17 g/mol [8] | 145.16 g/mol [9] | Higher molecular weight can correlate with lower solubility. |

| Appearance | Solid (usually a powder)[8] | Crystalline Powder or Needles[10] | The solid-state properties (crystal form) heavily impact solubility. |

| Melting Point | ~248 - 250 °C[8] | 200 - 202 °C[10] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions, often leading to lower solubility. |

| pKa | Data not available | 2.23, 11.28 (at 20°C)[10] | The pKa values of the parent compound suggest that the molecule can act as both a weak acid (hydroxyl group) and a weak base (pyridine nitrogen). This indicates that the solubility of the nitrile derivative will also be highly pH-dependent. |

| LogP (Predicted) | 1.7 - 1.81 | 1.03 - 2.45 | Indicates moderate lipophilicity. A positive LogP suggests a preference for non-polar environments over aqueous ones. |

| Water Solubility | Poorly soluble[8] | 4.8 g/L (at 15 °C)[10] | The addition of the electron-withdrawing nitrile group is expected to decrease aqueous solubility compared to the parent compound. |

The Science of Solubility: Theoretical Underpinnings

Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation. This process is governed by the Gibbs free energy change (ΔG) and can be understood through two primary energetic considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid solute molecules together in their crystal lattice. The high melting point of this compound suggests this is a significant energy barrier.

-

Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. This is driven by favorable intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. The structural features of this compound—the hydrogen-bond-donating hydroxyl group, the hydrogen-bond-accepting nitrile and pyridine nitrogen, and the aromatic system—allow for a range of interactions, making its solubility highly dependent on the complementary properties of the solvent.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium or thermodynamic solubility is the Saturation Shake-Flask Method .[11][12] This method is widely accepted by regulatory bodies and provides a reliable measure of a compound's intrinsic solubility in a given medium.[11]

Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., pH 7.4 phosphate-buffered saline, Ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control[12]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a solid phase remains present throughout the experiment, indicating saturation.[11]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 5 mL) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[13] The system should be agitated for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[13][14]

-

Causality Insight: Agitation ensures continuous interaction between the solid and the solvent, preventing particle agglomeration and maximizing the surface area for dissolution.[12] The extended time is necessary for the system to overcome kinetic barriers and reach a true thermodynamic equilibrium, especially for poorly soluble compounds.[14]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully separate the saturated supernatant from the solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Withdraw an aliquot of the suspension and filter it through a low-binding 0.22 µm filter.

-

Trustworthiness Check: It is crucial to ensure the separation method does not introduce artifacts. The filter should be validated for non-adsorption of the compound.

-

-

Quantification: Dilute the clear, saturated solution with an appropriate mobile phase and analyze its concentration using a pre-validated analytical method like HPLC-UV.

-

Verification of Equilibrium: To confirm that equilibrium has been reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should not differ significantly (e.g., by less than 10%).[12] The pH of the final suspension should also be measured and reported, as it can be altered by the dissolved compound.[11]

Workflow Visualization

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Solubility Profile of this compound

General Solubility Behavior

-

Aqueous Solvents: The compound is described as "poorly soluble" in water.[8] This is expected due to its moderately lipophilic nature (LogP > 1) and strong, stable crystal lattice. Its solubility will be highly dependent on pH. In acidic conditions (pH < pKa of pyridine nitrogen), protonation would create a cation, likely increasing solubility. In basic conditions (pH > pKa of hydroxyl group), deprotonation would form an anion, which should also enhance aqueous solubility.[18]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally excellent for dissolving a wide range of organic molecules. They can accept hydrogen bonds from the -OH group and their high polarity effectively solvates the polar nitrile group and the quinoline ring system. They are often the solvent of choice for preparing stock solutions for biological assays.[19]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, though likely less so than DMSO for achieving very high concentrations. The parent compound, 4-hydroxyquinoline, is soluble in methanol.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be very low. While the aromatic rings have some non-polar character, the highly polar hydroxyl and nitrile groups dominate, preventing effective solvation by non-polar molecules.

The following diagram illustrates the relationship between the molecule's properties and its expected solubility in different solvent classes.

Caption: Factors Influencing the Solubility of this compound.

Implications for Drug Development

Understanding and optimizing solubility is not an academic exercise; it is a critical path activity in drug development.

-

Drug Discovery & Screening: In early-stage discovery, compounds are often dissolved in DMSO for high-throughput screening. However, precipitation upon dilution into aqueous assay buffers is a common problem that can lead to false negatives and inaccurate structure-activity relationship (SAR) data.[19] Kinetic solubility assays are often employed here for faster throughput.[14]

-

Formulation Development: For a drug to be effective, it must be formulated into a dosage form (e.g., tablet, injection) from which it can be absorbed by the body. Low aqueous solubility is a major hurdle to achieving adequate bioavailability for oral drugs. Formulation scientists must employ strategies like salt formation, co-solvents, or amorphous solid dispersions to enhance the solubility and dissolution rate of the active pharmaceutical ingredient (API).[18]

-

Process Chemistry: During the synthesis and purification of the API, solubility data dictates the choice of solvents for reactions, workups, and, critically, for crystallization. The final crystallization step is controlled by carefully selecting a solvent/anti-solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature, ensuring high yield and purity.

Conclusion

The solubility of this compound is a complex interplay of its solid-state properties and its specific molecular interactions with a given solvent. Its rigid, planar structure, high melting point, and key functional groups—a hydrogen-bond-donating hydroxyl and accepting nitrile and pyridine nitrogen—define its behavior. While poorly soluble in water, it is expected to show good solubility in polar organic solvents like DMSO and alcohols. A thorough characterization using robust, validated methods like the shake-flask protocol is essential for any research or development program. This fundamental data underpins rational decision-making across the entire drug development pipeline, from initial biological screening to final product formulation, ultimately enabling the translation of this promising chemical scaffold into viable therapeutic agents.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Annex 4. World Health Organization (WHO).

- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate.

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

- This compound. MySkinRecipes.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.

- Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Benchchem.

- Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem.

- Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.

- An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Benchchem.

- 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.

- 4-Hydroxyquinoline Properties. ChemicalBook.

- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.

- Tautomeric forms of 4-hydroxy quinoline. ResearchGate.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem.

- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

- This compound. Methylamine Supplier.

- 4-Hydroxyquinoline. PubChem.

- Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Human Metabolome Database.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.

- 8-Hydroxyquinoline-3-carbonitrile. PubChem.

- Scheme 3. Formation of 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivative 10. ResearchGate.

- 4-Hydroxyquinoline-6-carbonitrile. ChemScene.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | Properties, Uses, Safety Data & Supplier China | High-Quality API Intermediate [nj-finechem.com]

- 9. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. scielo.br [scielo.br]

- 14. enamine.net [enamine.net]

- 15. noveltyjournals.com [noveltyjournals.com]

- 16. ijfmr.com [ijfmr.com]

- 17. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

The Versatile Scaffold: 4-Hydroxyquinoline-3-carbonitrile as a Pivotal Building Block in Organic Synthesis

Abstract